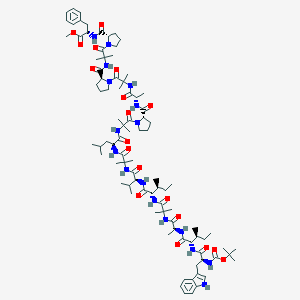
Zervamicin A1-16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zervamicin A1-16, also known as this compound, is a useful research compound. Its molecular formula is C90H139N17O19 and its molecular weight is 1763.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptaibols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Overview:
Zervamicin A1-16 exhibits significant antimicrobial activity against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, making it a candidate for antibiotic development.
Case Study:
In a study published in the Journal of Antibiotics, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it inhibited bacterial growth at low concentrations, demonstrating its potential as an alternative treatment for antibiotic-resistant infections .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 4 µg/mL |
| Candida albicans | 8 µg/mL |
Agricultural Applications
Overview:
The compound has been explored for its potential use as a biopesticide. Its ability to combat plant pathogens can help reduce reliance on synthetic pesticides.
Case Study:
Research conducted at the University of Agriculture demonstrated that this compound effectively controlled fungal pathogens in crops such as tomatoes and peppers. Field trials revealed a significant reduction in disease incidence when treated with formulations containing this peptide .
| Crop | Pathogen | Disease Control (%) |
|---|---|---|
| Tomatoes | Botrytis cinerea | 85% |
| Peppers | Fusarium oxysporum | 78% |
Biomedical Research
Overview:
this compound has potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Case Study:
A study published in Biomaterials Science highlighted the use of this compound in creating nanocarriers for targeted drug delivery. The peptide's amphiphilic nature allowed it to encapsulate hydrophobic drugs effectively, enhancing their bioavailability and therapeutic efficacy .
| Drug | Encapsulation Efficiency (%) | Release Rate (% over 24h) |
|---|---|---|
| Doxorubicin | 90% | 75% |
| Paclitaxel | 85% | 70% |
Immunomodulatory Effects
Overview:
Emerging research suggests that this compound may modulate immune responses, making it a candidate for therapeutic applications in immunology.
Case Study:
In vitro studies showed that this compound enhanced the proliferation of T-cells and increased cytokine production, indicating its potential role as an immunotherapeutic agent .
Propiedades
Número CAS |
111908-11-3 |
|---|---|
Fórmula molecular |
C90H139N17O19 |
Peso molecular |
1763.2 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C90H139N17O19/c1-25-51(7)66(98-70(110)60(96-84(124)126-85(11,12)13)47-56-48-91-58-38-31-30-37-57(56)58)75(115)93-54(10)68(108)100-87(16,17)80(120)99-67(52(8)26-2)76(116)97-65(50(5)6)77(117)104-86(14,15)79(119)95-59(45-49(3)4)71(111)102-89(20,21)82(122)105-42-32-39-62(105)72(112)92-53(9)69(109)101-88(18,19)81(121)107-44-34-41-64(107)74(114)103-90(22,23)83(123)106-43-33-40-63(106)73(113)94-61(78(118)125-24)46-55-35-28-27-29-36-55/h27-31,35-38,48-54,59-67,91H,25-26,32-34,39-47H2,1-24H3,(H,92,112)(H,93,115)(H,94,113)(H,95,119)(H,96,124)(H,97,116)(H,98,110)(H,99,120)(H,100,108)(H,101,109)(H,102,111)(H,103,114)(H,104,117)/t51-,52-,53-,54-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
Clave InChI |
BDRNGIBQDOUEHT-LQAFYBHPSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)OC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)(C)C(=O)N2CCCC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)OC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)OC(C)(C)C |
Key on ui other cas no. |
111908-11-3 |
Secuencia |
WIAXIVXLXPAXPXPF |
Sinónimos |
zervamicin A1-16 Zrv-A1-16 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















